molecular formula C14H10S4 B1353526 Diphenyldithioperoxyanhydride CAS No. 5873-93-8

Diphenyldithioperoxyanhydride

Cat. No. B1353526
CAS RN: 5873-93-8
M. Wt: 306.5 g/mol
InChI Key: LWGLGSPYKZTZBM-UHFFFAOYSA-N
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Description

Diphenyldithioperoxyanhydride is a chemical compound with the molecular formula C14H10S4 and a molecular weight of 306.49 . It is used as a Reversible Addition Fragmentation Chain Transfer (RAFT) agent in the manufacturing of polymers using disulfide compounds with a radical initiator in solvent or no solvent .


Molecular Structure Analysis

The molecular structure of Diphenyldithioperoxyanhydride can be determined using techniques such as X-ray crystallography, which has been used as a powerful technique to determine the three-dimensional molecular structure of small molecule compounds . Other techniques include drug-drug interaction through molecular structure similarity analysis .


Physical And Chemical Properties Analysis

Diphenyldithioperoxyanhydride has a melting point of 94-96°C, a predicted boiling point of 446.8±28.0 °C, and a predicted density of 1.367±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The physical and chemical properties of such compounds can be analyzed using various techniques as discussed in the literature .

Scientific Research Applications

Pharmacological Properties

  • Antioxidant, Glutathione Peroxidase-mimetic, and Neuroprotective Effects : Diphenyl diselenide, a related organoselenium compound, exhibits significant pharmacological properties, including antioxidant, glutathione peroxidase-mimetic, and neuroprotective effects. It has been studied for its modulatory effects on anxiety-like profiles in animal models, suggesting its potential in addressing generalized anxiety disorders (Hassan et al., 2015).

Antioxidant Assessment and Kinetics

  • DPPH Assay for Antiradical Properties : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method for assessing the antiradical properties of compounds. This assay helps understand the efficacy of antioxidants in minimizing oxidative stress, important in evaluating the utility of compounds like Diphenyldithioperoxyanhydride in various applications (Mishra et al., 2012).

Applications in Organic Chemistry and Materials Science

  • Molecular Engineering and Microstructure Formation : Diphenylalanine, a similar compound, has been used in organic supramolecular chemistry to form unique microstructures with applications ranging from energy storage to drug delivery. The synthesis of analogues of Diphenyldithioperoxyanhydride could lead to the development of new materials with specific mechanical, optical, and chemical properties (Pellach et al., 2016).

Potential in Pharmacology and Medicine

  • Anxiolytic-like Effects in Psychopharmacology : Diphenyl diselenide has shown anxiolytic-like effects in various animal studies, suggesting potential applications in psychopharmacology and as a treatment for anxiety disorders. The interaction with GABAA and 5HT receptors indicates a complex pharmacological profile (Ghisleni et al., 2008).

Biological and Cellular Effects

  • Pro-Oxidant Action in Cellular Studies : Studies on yeast (Saccharomyces cerevisiae) have revealed that diphenyl diselenide, a related compound, exhibits pro-oxidant properties. This highlights its potential impact on cellular oxidative stress and could inform research on Diphenyldithioperoxyanhydride's cellular interactions (Rosa et al., 2005).

Safety And Hazards

Diphenyldithioperoxyanhydride is classified as very toxic to aquatic life with long-lasting effects . In case of exposure, it is advised to seek immediate medical attention. If inhaled, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water .

properties

IUPAC Name

benzenecarbonothioylsulfanyl benzenecarbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10S4/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGLGSPYKZTZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)SSC(=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337694
Record name Bis(phenylthioxomethyl)disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyldithioperoxyanhydride

CAS RN

5873-93-8
Record name Bis(phenylthioxomethyl)disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(thiobenzoyl) Disulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Potassium ferricyanide (III) (32.93 g) was dissolved in deionized water (500.0 mL). Sodium dithiobenzoate solution (350.0 mL) was transferred to a 1 L conical flask equipped with a magnetic stir bar. Potassium ferricyanide solution was added drop wise to the sodium dithiobenzoate via an addition funnel over a period of one hour under vigorous stirring. The red precipitate was filtered and washed with deionized water until the washings become colorless. The solid was dried in vacuum at room temperature overnight; the product was recrystallized from ethanol.
Quantity
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Synthesis routes and methods II

Procedure details

An aqueous solution of iodine (1.0 N, 100 mL) was added dropwise to a stirred aqueous solution of dithiobenzoic acid sodium salt (0.1 mol in 100 mL of water) at room temperature over 15 minutes. Diethyl ether (100 mL) was added, the organic layer separated and washed twice with water, dried (Na2SO4), filtered and concentrated in vacuo. Di(thiobenzoyl)disulfide (7.5 g, 50%) was obtained after recrystallization from hot ethanol, m.p. 89-91° C. [lit(Houben, Chem, Ber., 39, 3219-3233, (1906). m.p. 92.5° C.]. 1H-nmr (CDCl3) δ (ppm) 7.44 (m, 4H, meta-ArH); 7.62 (m, 2H, para-ArH) and 8.11 (m, 4H, ortho-ArH).
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100 mL
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Synthesis routes and methods III

Procedure details

The title compound was prepared by oxidizing an aqueous solution of dithiobenzoic acid sodium salt with a mild oxidizing agent, e.g. an aqueous solution of iodine.
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Synthesis routes and methods IV

Procedure details

100 ml of a sodium salt solution of dithiobenzoic acid (0.15 mol) were added by drops to an 80 not iodine aqueous solution (0.1 mol) over 1 hour. After completing the reaction, the obtained product was dissolved in an organic solvent of tetrahydrofurane (THF) and washed with distillated water twice and dried over magnesium sulfate (MgSO4). The organic solvent was removed by vacuum evaporation. It was then recrystalized in ethanol to obtain dithiobenzoyl disulfide.
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100 mL
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0.15 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diphenyldithioperoxyanhydride
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Diphenyldithioperoxyanhydride

Citations

For This Compound
2
Citations
AM Bivigou Koumba - 2005 - scholar.sun.ac.za
This thesis begins with the description of the preparation of thirteen dithioesters (of the form Z- (C=S)-SR) which were characterized via Fourier-transform infrared spectroscopy (FT-IR), …
Number of citations: 2 scholar.sun.ac.za
AMB Koumba - 2005 - researchgate.net
This thesis begins with the description of the preparation of thirteen dithioesters (of the form Z-(C= S)-SR) which were characterized via Fourier-transform infrared spectroscopy (FT-IR), …
Number of citations: 4 www.researchgate.net

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